3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of New Heterocyclic Compounds : A study by Sayed et al. (2003) describes the synthesis of new heterocyclic compounds using a similar chloropyridazine derivative, which shows antimicrobial and antifungal activities. This indicates potential applications in developing new pharmaceutical compounds (Sayed et al., 2003).
Development of HIV Inhibitors : Heinisch et al. (1996) researched pyridazino[3,4-b][1,5]benzodiazepin-5-ones, starting from a chloropyridazine acid chloride. These compounds were tested as HIV-1 reverse transcriptase inhibitors, suggesting a role in antiviral drug development (Heinisch et al., 1996).
Antibacterial Activities of Pyrazole Derivatives : Bildirici et al. (2007) synthesized compounds from a similar pyrazole derivative, finding that some showed antibacterial activity against Gram-positive and Gram-negative bacteria. This research points to potential applications in antibiotic development (Bildirici et al., 2007).
Photophysical Properties of Metal Complexes : Saldías et al. (2019) explored the photophysical properties of ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands. This research is significant for understanding the electronic properties of these complexes, which can have applications in materials science (Saldías et al., 2019).
Synthesis of Hydrazide Derivatives : Morishita et al. (1994) synthesized 3-chloropyridazine-6-carboxylic acid hydrazide through a multi-step process. This compound could be a precursor in the synthesis of various other pyridazine derivatives, important for pharmaceutical research (Morishita et al., 1994).
Synthesis of 2-Hetarylimidazo[4,5-d]pyridazine Derivatives : Smolyar et al. (2007) worked on synthesizing 2-hetarylimidazo[4,5-d]pyridazine derivatives, which can be precursors to a variety of biologically active compounds (Smolyar et al., 2007).
Properties
IUPAC Name |
3-chloro-6-(3,4-dimethoxyphenyl)pyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-19-10-4-3-7(5-11(10)20-2)9-6-8(13(17)18)12(14)16-15-9/h3-6H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYSDQUFGOZLDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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